molecular formula C8H8BrN5 B8510268 3-Bromo-5-(1-methyl-1H-tetrazol-5-yl)-phenylamine

3-Bromo-5-(1-methyl-1H-tetrazol-5-yl)-phenylamine

Cat. No. B8510268
M. Wt: 254.09 g/mol
InChI Key: LTNZDUPVIXWBGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-5-(1-methyl-1H-tetrazol-5-yl)-phenylamine is a useful research compound. Its molecular formula is C8H8BrN5 and its molecular weight is 254.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Bromo-5-(1-methyl-1H-tetrazol-5-yl)-phenylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-5-(1-methyl-1H-tetrazol-5-yl)-phenylamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-Bromo-5-(1-methyl-1H-tetrazol-5-yl)-phenylamine

Molecular Formula

C8H8BrN5

Molecular Weight

254.09 g/mol

IUPAC Name

3-bromo-5-(1-methyltetrazol-5-yl)aniline

InChI

InChI=1S/C8H8BrN5/c1-14-8(11-12-13-14)5-2-6(9)4-7(10)3-5/h2-4H,10H2,1H3

InChI Key

LTNZDUPVIXWBGK-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=N1)C2=CC(=CC(=C2)Br)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 5-(3-Bromo-5-nitro-phenyl)-1-methyl-1H-tetrazole (2.1 g) in EtOAc (100 ml) was hydrogenated on a H-cube® apparatus at 20° C., room pressure with a flow rate of 1 ml/min using a Raney-Ni cartridge. After reaction completion, the mixture was concentrated in vacuum and triturated with MeOH. The solid was filtered and further triturated and air-dried to give the title compound (290 mg). Rt 1.25 min (method D).
Name
5-(3-Bromo-5-nitro-phenyl)-1-methyl-1H-tetrazole
Quantity
2.1 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

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